1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound that features a chloropyridine moiety linked to a piperidine ring via an ether linkage, and a pentenone chain attached to the piperidine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent at the 4-position.
Ether Formation: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the ether linkage.
Pentenone Chain Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the pentenone moiety to a saturated ketone or alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound features a similar piperidine ring and chloropyridine moiety but differs in the position of the substituents and the presence of a hydroxyl group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities with the chloropyridine and piperidine moieties but have different functional groups and applications.
Uniqueness
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new molecules and materials.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-3-4-15(19)18-9-6-12(7-10-18)20-14-5-8-17-11-13(14)16/h2,5,8,11-12H,1,3-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUDWPHFHKENDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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